3-Methylamino-3-hydroxymethyloxetane
Overview
Description
3-Methylamino-3-hydroxymethyloxetane is a chemical compound with the CAS Number: 1416323-17-5 . It has a molecular weight of 117.15 . The IUPAC name for this compound is [3-(methylamino)-3-oxetanyl]methanol . It is a solid substance that is stored in a refrigerator .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in a refrigerator, indicating that it may be sensitive to temperature .Scientific Research Applications
Polymerization and Material Science
3-Methylamino-3-hydroxymethyloxetane has applications in polymerization and material science. Cationic ring-opening polymerization of similar compounds, such as 3-ethyl-3-hydroxymethyloxetane, has been observed in ionic liquids, leading to the formation of multihydroxyl, branched polyethers with nearly quantitative conversion. These polymers possess unique properties like high heat decomposition temperatures and potential applications in lithium ion batteries (Biedroń, Bednarek, & Kubisa, 2004). Similarly, the copolymerization of hydroxyl substituted cyclic ethers, including hydroxymethyloxetanes, results in branched polylactide with multiple hydroxyl end-groups, showcasing their utility in advanced polymer technologies (Baśko, Bednarek, & Kubisa, 2015).
Synthesis of Heterocyclic Compounds
This compound can be involved in the synthesis of various heterocyclic compounds. For example, the synthesis of novel derivatives catalyzed by biogenic ZnO nanoparticles has been reported, where similar compounds have been utilized for generating heterocyclic structures with potential applications in antioxidant activity and corrosion inhibition (Anjan Kumar et al., 2022).
Bio-Based Chemical Production
Compounds similar to this compound are investigated for bio-based chemical production. For instance, 3-hydroxypropionic acid, a compound with a structural resemblance, serves as a precursor for various key compounds and is produced through metabolic pathways in microorganisms, highlighting the potential of these compounds in sustainable chemical production (Vidra & Németh, 2017).
Chemical Synthesis and Molecular Studies
The synthesis of complex molecules often involves the use of components similar to this compound. For example, the synthesis and characterization of homo- and copolymers derived from oxetane-related monomers have applications in developing materials with desired properties like lower glass transition temperatures and higher ion conductivity (Ye et al., 2005).
Pharmaceutical Research
In pharmaceutical research, similar compounds have been used as intermediates in the synthesis of potential therapeutic agents. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, an intermediate in the preparation of a fluoroquinolone antibiotic, highlights the role of such compounds in drug synthesis (Lall et al., 2012).
Safety and Hazards
The safety information for 3-Methylamino-3-hydroxymethyloxetane indicates that it may pose several hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H302, H312, H315, H319, H332, and H335, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . Precautionary statements include P261, P270, P280, P402, and P404, indicating measures to prevent exposure and handle the substance safely .
properties
IUPAC Name |
[3-(methylamino)oxetan-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6-5(2-7)3-8-4-5/h6-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRFRPGGJXJWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(COC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294889 | |
Record name | 3-Oxetanemethanol, 3-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1416323-17-5 | |
Record name | 3-Oxetanemethanol, 3-(methylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxetanemethanol, 3-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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